Toxaphène Parlar 69

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Toxaphene Parlar 69, also known as decachlorobornane, is a polychlorinated camphene. It was first introduced in 1945 as a broad-spectrum insecticide. Toxaphene is a complex mixture of polychlorinated bornanes and camphenes, and it was widely used in agriculture, particularly in the cotton-growing industry, until the mid-1980s . Due to its persistence in the environment and potential carcinogenic risk to humans, it has been listed as a persistent organic pollutant under the Stockholm Convention .

Applications De Recherche Scientifique

Toxaphene Parlar 69 has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants in the environment. Studies have focused on its bioaccumulation in aquatic organisms and its potential endocrine-disrupting effects . Additionally, toxaphene is used as a reference compound in analytical chemistry for the development of detection and quantification methods .

Mécanisme D'action

Target of Action

Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.

Mode of Action

Toxaphene Parlar 69 interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .

Biochemical Pathways

It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Toxaphene Parlar 69 contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .

Result of Action

The molecular and cellular effects of Toxaphene Parlar 69’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.

Action Environment

Environmental factors greatly influence the action, efficacy, and stability of Toxaphene Parlar 69. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of Toxaphene Parlar 69 , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.

Analyse Biochimique

Biochemical Properties

Toxaphene Parlar 69, like other organochlorine insecticides, bioaccumulates in aquatic creatures . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its broad spectrum of pesticidal activity .

Cellular Effects

Toxaphene Parlar 69 has been shown to cause adverse health effects in humans . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Toxaphene Parlar 69 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex due to its diverse chemical composition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toxaphene Parlar 69 change over time . It has been observed that some congeners of Toxaphene Parlar, such as Parlar 32 and 69, are subject to natural degradation, indicating a fresh contamination .

Dosage Effects in Animal Models

The effects of Toxaphene Parlar 69 vary with different dosages in animal models . High doses can cause adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Toxaphene Parlar 69 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Toxaphene Parlar 69 is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Toxaphene Parlar 69 and its effects on activity or function are complex . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

Toxaphene Parlar 69 is synthesized through the ultraviolet-catalyzed reaction of chlorine with camphene. This reaction produces a product with a chlorine content of about 67 to 69 percent . The industrial production of toxaphene involved mass production techniques, which led to the creation of a complex mixture of isomers .

Analyse Des Réactions Chimiques

Toxaphene Parlar 69 undergoes various chemical reactions, including:

Oxidation: Toxaphene can be oxidized under specific conditions, leading to the formation of various degradation products.

Reduction: Reduction reactions can break down toxaphene into less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically less chlorinated derivatives of toxaphene .

Comparaison Avec Des Composés Similaires

Toxaphene Parlar 69 is similar to other polychlorinated camphenes and bornanes, such as:

Parlar 32: Heptachlorobornane

Parlar 26: Octachlorobornane

Parlar 50: Nonachlorobornane

Parlar 62: Nonachlorobornane

What sets Toxaphene Parlar 69 apart is its higher degree of chlorination, making it more persistent and bioaccumulative in the environment .

Propriétés

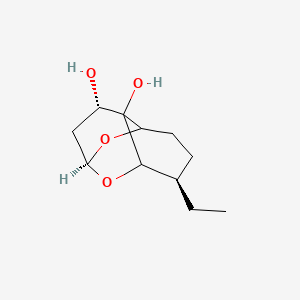

IUPAC Name |

(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYUTICLLXPLLK-MOXNOQEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)